molecular formula C14H12OS B157215 6,11-Dihydrodibenzo(b,E)thiepin-11-ol CAS No. 1745-46-6

6,11-Dihydrodibenzo(b,E)thiepin-11-ol

Cat. No. B157215
CAS RN: 1745-46-6
M. Wt: 228.31 g/mol
InChI Key: JLRRONOEUGUFFI-UHFFFAOYSA-N
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Description

6,11-Dihydrodibenzo(b,e)thiepin-11-ol is a tricyclic compound that has been the subject of various synthetic and analytical studies due to its potential pharmacological properties and its role as an intermediate in the synthesis of other compounds. The compound has been explored for its anti-inflammatory properties and as a precursor to antidepressant drugs .

Synthesis Analysis

The synthesis of derivatives of 6,11-dihydrodibenzo(b,e)thiepin has been reported in several studies. For instance, acetic acid derivatives with anti-inflammatory activity were synthesized, and one of the compounds showed promising results in animal assays . Another study reported the stereoselective synthesis of (E)-11-(2-chloroethylidene)-6,11-dihydrodibenzo[b,e]thiepin, discussing the reaction mechanism involved . Additionally, a novel cyclization reaction was discovered in the synthesis of dibenzothiepin derivatives, which could lead to new heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of 6,11-dihydrodibenzo(b,e)thiepin-11-ol and its derivatives has been analyzed using various techniques, including X-ray structural determination. This has enabled the resolution of isosteric enantiomers and diastereoisomers of related compounds, which is crucial for understanding the pharmacological activity and synthesis of more complex molecules like calcium channel blockers .

Chemical Reactions Analysis

The chemical reactivity of 6,11-dihydrodibenzo(b,e)thiepin derivatives has been explored through various reactions. For example, the reaction with N-chlorosuccinimide led to chlorinated products, which upon further reaction with water or aqueous ammonia yielded new heterocyclic compounds . The reaction mechanisms, including a proposed radical mechanism for cyclization, have been a subject of interest in these studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6,11-dihydrodibenzo(b,e)thiepin-11-ol and its derivatives have been characterized in part through NMR spectroscopy. Carbon-13 NMR shift assignments for dothiepin hydrochloride, a clinically important antidepressant, and its precursor 6H-dibenzo[b,e]thiepin-11-one have been reported, providing insight into the electronic environment of the molecules .

Scientific Research Applications

Chemistry and Synthesis

6,11-Dihydrodibenzo(b,E)thiepin-11-ol has been a subject of interest in the field of chemistry, particularly in the synthesis of complex chemical structures. A study by Kemp et al. (2001) highlights its use in the synthesis of calcium channel blocker UK-74,756. They achieved the resolution of isosteric enantiomers of 6,11-dihydrodibenzo[b,e]thiepin-11-ol, leading to the creation of UK-74,756 diastereoisomers (Kemp et al., 2001).

Pharmaceutical Research

In pharmaceutical research, derivatives of 6,11-Dihydrodibenzo(b,E)thiepin-11-ol have been synthesized for potential use as antidepressants. Šindelář et al. (1990) synthesized various ethers, sulfides, and amines related to this compound and explored their antidepressant and antimicrobial effects (Šindelář et al., 1990).

Antiviral Research

Dihydrodibenzo[b,e]thiepin derivatives were also tested for antiviral properties, particularly against the dengue virus. Mihai et al. (2019) synthesized a series of these derivatives and evaluated their effects on dengue virus replication. They observed varied antiviral effects depending on the chemical structure, with certain compounds showing significant inhibition of viral replication (Mihai et al., 2019).

Drug Synthesis and Characterization

The compound has also been used in the synthesis and characterization of various drugs. For instance, Wang et al. (2022) utilized it in the efficient synthesis of racemic Baloxavir, an intermediate in the production of baloxavir marboxil, under microwave conditions (Wang et al., 2022).

Calcium Antagonist Studies

Kurokawa et al. (1991) synthesized a series of compounds including 6,11-dihydrodibenzo[b,e]thiepin derivatives, evaluating them for calcium antagonistic activity. They found that certain derivatives showed promising antihypertensive and antianginal effects (Kurokawa et al., 1991).

properties

IUPAC Name

6,11-dihydrobenzo[c][1]benzothiepin-11-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12OS/c15-14-11-6-2-1-5-10(11)9-16-13-8-4-3-7-12(13)14/h1-8,14-15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLRRONOEUGUFFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(C3=CC=CC=C3S1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,11-Dihydrodibenzo[b,e]thiepin-11-ol

Synthesis routes and methods I

Procedure details

48 g (212 mmol) 6.1-dihydro-dibenzo[b,e]thiepin-11-one are dissolved in 480 ml absolute methanol and cooled to ca. −10° C. 19.2 g (507 mmol) sodium borohydride is added portion wise to this solution. The mixture is stirred for three hours at RT without further cooling. After the careful addition of 30 ml water, the suspension is concentrated under vacuum. The residue is taken up in 500 ml dichloromethane and washed twice each with 150 ml water. The organic phase is dried over sodium sulfate and the solvent is removed under vacuum. The residue is crystallized from 180 ml toluene. Colorless crystals of MP. 108° C.: Yield 41.2 g (85%).
Name
6.1-dihydro-dibenzo[b,e]thiepin-11-one
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
480 mL
Type
solvent
Reaction Step One
Quantity
19.2 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

In a similar manner, 0.5 gram (13 millimoles) of sodium borohydride was added to a solution of 2.26 grams (13 millimoles) of 6,11-dihydrodibenzo[b,e]thiepin-11-one in 50 milliliters of ethanol to which a few drops of 40 percent sodium hydroxide had been added and the mixture stirred at room temperature overnight to obtain 6,11-dihydrodibenzo[b,e]thiepin-11-ol intermediate in the reaction mixture. Thereafter, in the manner previously described, the thiepinol intermediate was recovered by adding water to the mixture, subjecting the mixture to reduced pressure, adding ether and extracting therewith, washing and drying the ether solution, filtering the drying agent and vaporizing the ether to obtain an oily residue of 6,11-dihydrodibenzo[b,d]thiepin-11-ol.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
2.26 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,11-Dihydrodibenzo(b,E)thiepin-11-ol
Reactant of Route 2
6,11-Dihydrodibenzo(b,E)thiepin-11-ol
Reactant of Route 3
6,11-Dihydrodibenzo(b,E)thiepin-11-ol
Reactant of Route 4
6,11-Dihydrodibenzo(b,E)thiepin-11-ol
Reactant of Route 5
6,11-Dihydrodibenzo(b,E)thiepin-11-ol
Reactant of Route 6
6,11-Dihydrodibenzo(b,E)thiepin-11-ol

Citations

For This Compound
37
Citations
Z Zhou, Z Wang, J Kou, S Wu, J Zhang… - … Process Research & …, 2019 - ACS Publications
A novel six-step synthesis of 7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol (1) is described. Starting with 3,4-difloro-2-methylbenzoic acid and using diphenyl disulfide as an ideal …
Number of citations: 9 pubs.acs.org
Z Polívka, J Metyš, M Protiva - Collection of Czechoslovak …, 1986 - cccc.uochb.cas.cz
Reactions of 11-chloro-6,11-dihydrodibenzo[b,e]thiepin and methanesulfonates of 6,11-dihydrodibenzo[b,e]thiepin-11-ol (I), its 2-methyl derivative II and 4,9-dihydrothieno[2,3-c]-2-…
Number of citations: 25 cccc.uochb.cas.cz
JP Jasinski, RJ Butcher… - … Section E: Structure …, 2010 - scripts.iucr.org
There are two independent molecules (A and B) in the asymmetric unit of the title compound, C19H23NOS. In each molecule, the seven-membered thiepine ring is bent into a slightly …
Number of citations: 17 scripts.iucr.org
V Valenta, M Bartošová, M Protiva - Collection of Czechoslovak …, 1980 - cccc.uochb.cas.cz
A series of N-substituted carbamates V-XIII was prepared by reactions of 6,11-dihydrodibenzo[b,e]thiepin-11-ol (I) with carbamates H 2 NCOOR in acetic acid. Whereas the Leuckart …
Number of citations: 7 cccc.uochb.cas.cz
JEG Kemp, RA Bass, J Bordner, PE Cross… - Tetrahedron …, 2001 - Elsevier
Sulfoxidation of the (+)-Noe-lactol derivative of racemic 6,11-dihydrodibenzo[b,e]thiepin-11-ol broke the isosterism and converted an inseparable mixture of two compounds into a …
Number of citations: 4 www.sciencedirect.com
V Valenta, F Kvis, J Němec… - Collection of Czechoslovak …, 1979 - cccc.uochb.cas.cz
11-Chloro-6,11-dihydrodibenzo[b,e]thiepin was transformed via the isothiourea V to the thiol IV which was used for the synthesis of aminoalkyl sulfides VII and VIII and of the …
Number of citations: 2 cccc.uochb.cas.cz
V Bártl, K Šindelář, V Valenta, J Holubek… - Collection of …, 1984 - cccc.uochb.cas.cz
Reactions of 2-chloro- and 2-methyl-6,11-dihydrodibenzo[b,e]thiepin-11-ol with 2-bromoethanol in the presence of sulfuric acid in boiling benzene afforded the 2-bromoethyl ethers VIa …
Number of citations: 1 cccc.uochb.cas.cz
Z Polívka, J Metyš, M Protiva - Collection of Czechoslovak …, 1988 - cccc.uochb.cas.cz
Reactions of 11-chloro-6,11-dihydrodibenzo[b,e]thiepin and its 2-methyl derivative, and further of the methanesulfonates of 2-chloro- and 2-bromo-6,11-dihydrodibenzo[b,e]thiepin-11-ol …
Number of citations: 2 cccc.uochb.cas.cz
B Taljaard, B Barton, CW McCleland - South African Journal of Chemistry, 2004 - ajol.info
Four previously reported tricyclic alcohols containing seven-membered central B-rings, 5-phenyl-10, 11-dihydro-5Hdibenzo [a, d] cyclohepten-5-ol, 5-phenyl-5H-dibenzo [a, d] …
Number of citations: 7 www.ajol.info
堀幹夫, 片岡貞, 清水洋, 小野木和弘 - Chemical and Pharmaceutical …, 1978 - jlc.jst.go.jp
Reactions of sulfides with SbCl 5 or perchloric acid were examined. Sulfoxides having no α-hydrogens produced very stable 1 : 1 adducts of them and SbCl 5 . On the other hand, …
Number of citations: 2 jlc.jst.go.jp

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